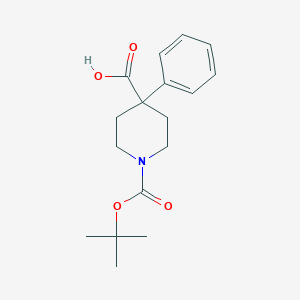
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Cat. No. B061274
Key on ui cas rn:
167262-68-2
M. Wt: 305.4 g/mol
InChI Key: ZDWOYDIXKYSZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06465489B1
Procedure details


Place 100 g of 4-phenylpiperidine-4-carboxylic acid and p-toluenesulphonic acid in 800 ml of dioxane, add 150 ml of water and 109.7 g of K2CO3. Heat to 60° C. then add, drop by drop, 60.7 g of (Boc)20 in 100 ml of dioxane. Leave for 4 hours with stirring at 60° C. then heat under reflux for 1 hour. Evaporate to dryness, take up the solid formed in water, acidify to a pH of 3 by the addition of 2 N HCl, then add ether. Filter the crystals formed, wash them in water then in ether. Evaporate the etherified filtrate to dryness, take up the residue in ether and filter the crystals formed and add to those already obtained in order to dry them. 71 g of the desired compound are obtained.








Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:16]1([CH3:26])[CH:21]=CC(S(O)(=O)=O)=C[CH:17]=1.[C:27]([O-])([O-:29])=[O:28].[K+].[K+].Cl>O1CCOCC1.CCOCC.O>[C:16]([O:29][C:27]([N:10]1[CH2:9][CH2:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]1)=[O:28])([CH3:26])([CH3:21])[CH3:17] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
109.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
then add
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Leave for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
WASH
|
Type
|
WASH
|
|
Details
|
wash them in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the etherified filtrate to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
those already obtained in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry them
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
